Albomaculine

Description

Properties

CAS No. |

668-63-3 |

|---|---|

Molecular Formula |

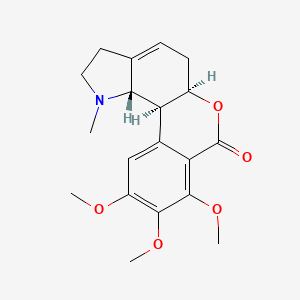

C19H23NO5 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(5aR,11bS,11cS)-8,9,10-trimethoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one |

InChI |

InChI=1S/C19H23NO5/c1-20-8-7-10-5-6-12-14(16(10)20)11-9-13(22-2)17(23-3)18(24-4)15(11)19(21)25-12/h5,9,12,14,16H,6-8H2,1-4H3/t12-,14-,16-/m1/s1 |

InChI Key |

OXFLPPXWFHSXSK-XNRPHZJLSA-N |

SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C(=C4C(=O)O3)OC)OC)OC |

Isomeric SMILES |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C(=C4C(=O)O3)OC)OC)OC |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C(=C4C(=O)O3)OC)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Effects

Albomaculine has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. Similar to galanthamine, it exhibits acetylcholinesterase inhibitory activity, which is crucial for enhancing cholinergic transmission in the brain.

- Case Study : In a study involving extracts from Crinum jagus, this compound demonstrated significant inhibition of acetylcholinesterase at concentrations as low as 0.3 μg/mL, suggesting its potential use in treating neurodegenerative disorders .

Antiproliferative Activity

Research indicates that this compound possesses significant antiproliferative effects against various cancer cell lines. Its ability to inhibit cell proliferation makes it a candidate for cancer treatment.

- Case Study : A study highlighted that alkaloid extracts containing this compound exhibited cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with growth inhibition observed at concentrations below 2.5 μg/mL .

Antimicrobial Properties

This compound and related alkaloids have shown promising antimicrobial activities against a range of pathogens. This includes antibacterial and antifungal effects, which are valuable in addressing infectious diseases.

- Research Findings : The antibacterial properties of Amaryllidaceae alkaloids have been documented, with studies showing effectiveness against various bacterial strains .

Analytical Techniques for Studying this compound

Various analytical methods have been employed to isolate and characterize this compound from plant extracts:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Widely used for profiling alkaloids and determining their concentrations in plant materials .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Effective for analyzing complex mixtures of alkaloids and assessing their biological activities .

Summary of Key Findings

Comparison with Similar Compounds

Key Structural Features

Key Differences :

- This compound lacks the lactone ring present in Tazettine and the phenanthridine core of Lycorine.

- Unlike Haemanthamine, this compound retains a methylenedioxy bridge instead of an oxo group at C-11 .

Pharmacological Activity Comparison

Neuroprotective Effects

In a C. elegans model of amyloid-beta (Aβ) toxicity, this compound increased survival rates to 38.7% (SD: 4.92) compared to 17.3% in controls, outperforming Lycorine (39.4%) but underperforming Fabaceae alkaloids like Erythraline (74%) . This suggests moderate neuroprotection within Amaryllidaceae but inferior efficacy compared to Fabaceae derivatives.

Anticancer Activity

Synergistic Effects in Extracts

In Stenomesson miniatum extracts, this compound coexists with pretazettine and crinine but contributes minimally to cytotoxicity, which is primarily driven by Haemanthamine .

Discussion of Bioactivity Discrepancies

The structural absence of a lactone ring (cf. Tazettine) or an oxo group (cf. Its neuroprotection likely stems from Aβ interaction via its hydroxyl and methylenedioxy groups, though this mechanism is less potent than Erythraline’s Fabaceae-specific pathways .

Preparation Methods

Solvent-Based Extraction

This compound is traditionally isolated from plant material using polar solvents such as methanol or ethanol. The process typically involves maceration or Soxhlet extraction, where dried bulbs are soaked in solvent to dissolve alkaloids. Subsequent filtration and solvent evaporation yield a crude extract. For instance, similar protocols for siderophore extraction (e.g., albomycin) employ aqueous-organic phase partitioning to isolate target compounds.

Acid-Base Fractionation

To enhance purity, acid-base liquid-liquid extraction is employed. The crude extract is treated with dilute hydrochloric acid to protonate alkaloids, forming water-soluble salts. Impurities are removed via dichloromethane washes, followed by basification with ammonium hydroxide to precipitate freebase alkaloids. This method mirrors albumin purification strategies that leverage pH-dependent solubility.

Chromatographic Purification

Column Chromatography

Silica gel chromatography remains a cornerstone for this compound purification. The crude extract is loaded onto a silica column and eluted with gradients of ethyl acetate and methanol. Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled. Similar workflows are used in peptide synthesis to isolate intermediates.

Table 1: Typical Elution Gradients for this compound Purification

| Solvent Ratio (Ethyl Acetate:Methanol) | Elution Volume (mL) | Target Fraction |

|---|---|---|

| 9:1 | 50–100 | Non-polar impurities |

| 7:3 | 100–200 | This compound |

| 1:1 | 200–300 | Polar contaminants |

High-Performance Liquid Chromatography (HPLC)

For analytical-scale purification, reverse-phase HPLC with C18 columns achieves >95% purity. A mobile phase of acetonitrile-water (70:30) with 0.1% trifluoroacetic acid is effective, as demonstrated in automated peptide synthesis protocols.

Synthetic Approaches

Total Chemical Synthesis

While no direct synthesis of this compound is documented, automated flow chemistry (AFPS) offers a viable pathway. AFPS enables rapid peptide chain assembly at 60°C with PyAOP activation, minimizing epimerization. Applied to alkaloids, this method could streamline the coupling of heterocyclic moieties.

Biosynthetic Insights

Homolycorine-type alkaloids like this compound likely derive from tyrosine via oxidative coupling. Enzymatic steps analogous to albomycin biosynthesis—such as PLP-dependent epimerization and NRPS-mediated condensation—may underpin its formation. However, in vitro reconstitution remains unexplored.

Challenges and Innovations

Q & A

Q. What analytical techniques are recommended for characterizing Albomaculine’s molecular structure, and how should they be validated?

- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography is essential for structural elucidation. For NMR, use deuterated solvents (e.g., DMSO-d6) to resolve proton environments, and compare spectral data with computational predictions (DFT calculations) to validate assignments . HR-MS should confirm molecular weight within ±0.001 Da error margins. For crystalline samples, X-ray diffraction data must achieve an R-factor <5% to ensure atomic-level accuracy. Cross-validate results with published spectral databases or synthetic analogs to rule out impurities .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design (CCD) can identify optimal conditions for yield and purity. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and characterize intermediates using FT-IR to confirm functional group transformations. Purification via recrystallization or column chromatography should follow established protocols, with purity assessed by melting point consistency (±1°C) and HPLC peak area (>95%) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., bioavailability, metabolic pathways). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate dose-response relationships across studies. Replicate conflicting experiments under standardized conditions, controlling for species-specific metabolism (e.g., cytochrome P450 activity) and administration routes. Meta-analyses should employ random-effects models to quantify heterogeneity, with sensitivity analyses to exclude outliers. Validate findings using orthogonal assays (e.g., Western blot vs. ELISA for protein quantification) .

Q. How can computational modeling be integrated with experimental approaches to study this compound’s mechanism of action?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes in target proteins. Validate predictions via surface plasmon resonance (SPR) for binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Use CRISPR-Cas9 gene editing to create knockout cell lines, confirming target engagement via rescue experiments. Cross-reference computational predictions with mutagenesis data to identify critical residues .

Data Presentation Guidelines

Q. Example Table: Comparative Yields of this compound Under Different Solvent Systems

| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| DMF | 80 | 5 | 62 | 92 |

| THF | 65 | 10 | 45 | 88 |

| Ethanol | 70 | 7 | 78 | 95 |

- Footnotes :

- Yields calculated via gravimetric analysis.

- Purity determined by HPLC (C18 column, 1.0 mL/min flow rate, 254 nm detection) .

Key Considerations for Methodological Rigor

- Statistical Analysis : Report means ± SEM with p < 0.05 deemed significant (ANOVA with Tukey post-hoc test for multi-group comparisons) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include ethics committee approval numbers .

- Reproducibility : Deposit raw data in repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.